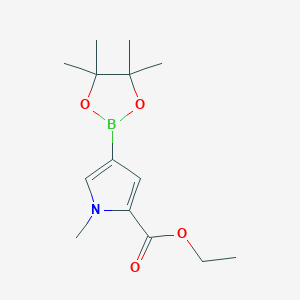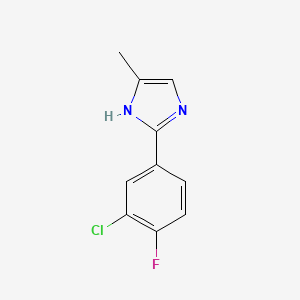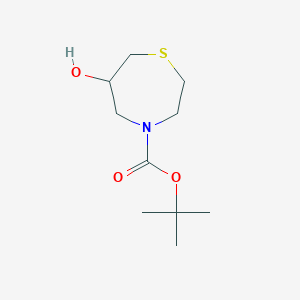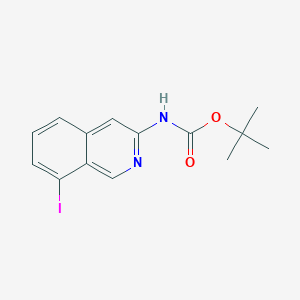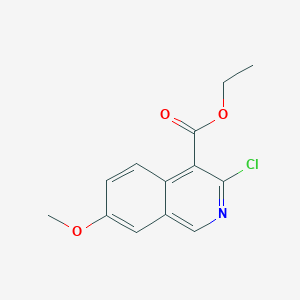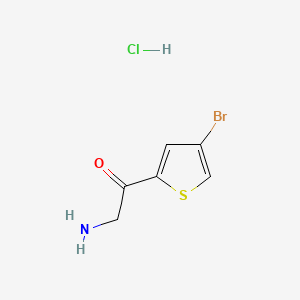![molecular formula C11H14N4S B15331024 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a tetrazole ring, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the reaction of 4-(tert-butyl)phenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the thiol group is introduced through a substitution reaction with thiourea.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like thiourea or halides are used for substitution reactions.
Major Products Formed:
Oxidation: Produces corresponding sulfonic acids or sulfoxides.
Reduction: Yields reduced thiol derivatives.
Substitution: Results in the formation of various substituted tetrazoles and thiols.
Applications De Recherche Scientifique
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the development of materials with specific properties, such as corrosion resistance and enhanced durability.
Mécanisme D'action
The mechanism by which 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with metal ions or other electrophilic centers. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
Comparaison Avec Des Composés Similaires
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol is unique due to its specific structural features. Similar compounds include other substituted tetrazoles and thiols, such as 1-phenyl-1H-tetrazole-5-thiol and 1-(4-methylphenyl)-1H-tetrazole-5-thiol. These compounds differ in their substituents, which can affect their reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14N4S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-11(2,3)8-4-6-9(7-5-8)15-10(16)12-13-14-15/h4-7H,1-3H3,(H,12,14,16) |
Clé InChI |
YSZKPUFKCOGCJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C(=S)N=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


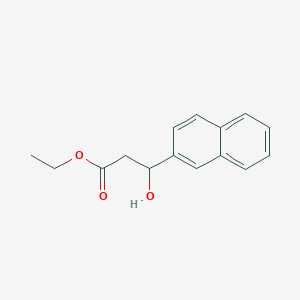
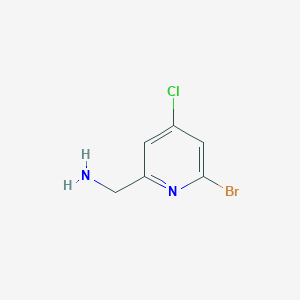
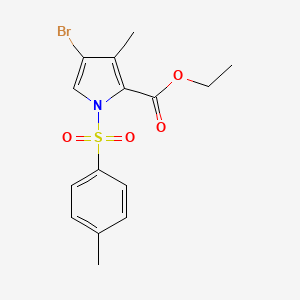
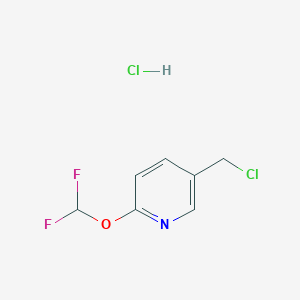
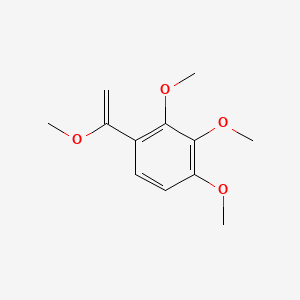
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
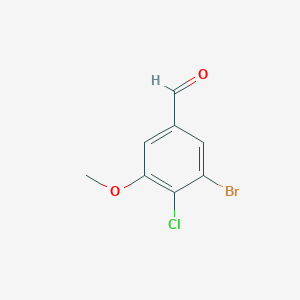
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
